Imidazo(1,2-a)pyridine, 2-(p-nitrophenyl)-3-nitroso-
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Overview
Description
2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitrophenyl group at the 2-position and a nitroso group at the 3-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 4-nitroaniline with 2-bromo-3-nitrosoimidazo[1,2-a]pyridine under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow synthesis approach, which allows for better control over reaction conditions and yields. This method can utilize automated systems to mix and react the starting materials in a controlled environment, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of 2-(4-nitrophenyl)-3-nitroimidazo[1,2-a]pyridine.
Reduction: Formation of 2-(4-aminophenyl)-3-nitrosoimidazo[1,2-a]pyridine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-ulcer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. The nitrophenyl group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)imidazo[1,2-a]pyridine
- 3-nitrosoimidazo[1,2-a]pyridine
- 2-(4-aminophenyl)-3-nitrosoimidazo[1,2-a]pyridine
Uniqueness
2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine is unique due to the presence of both nitrophenyl and nitroso groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
3323-01-1 |
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Molecular Formula |
C13H8N4O3 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8N4O3/c18-15-13-12(14-11-3-1-2-8-16(11)13)9-4-6-10(7-5-9)17(19)20/h1-8H |
InChI Key |
AAVJZUPADMJRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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